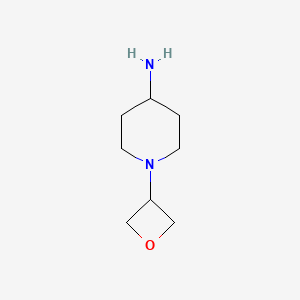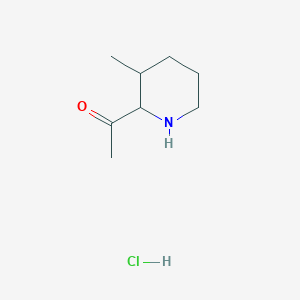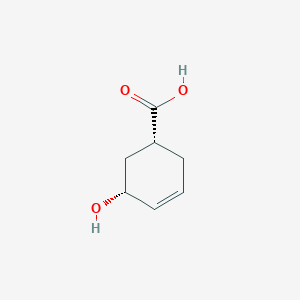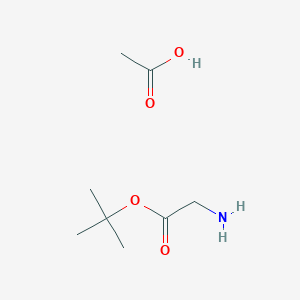
3-アミノ-1-(2-メチルフェニル)プロパン-1-オール
概要
説明
3-Amino-1-(2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H15NO It is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl group
科学的研究の応用
3-Amino-1-(2-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
Target of Action
The primary targets of similar compounds are often receptors or enzymes in the body. For example, many drugs target G-protein coupled receptors (GPCRs), ion channels, or enzymes like kinases and phosphatases .
Mode of Action
The compound could interact with its target in a variety of ways. It could act as an agonist (activating the target), antagonist (blocking the target), or modulator (altering the target’s activity). The exact mode of action would depend on the compound’s chemical structure and the nature of the target .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could alter the pathway’s activity, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors like the compound’s solubility, stability, and molecular size could affect how well it is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its target and mode of action. For example, if the compound acts as an antagonist at a certain receptor, it could inhibit the receptor’s activity, leading to changes in cell signaling .
Action Environment
Environmental factors like temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain drugs are more effective at specific pH levels, and their efficacy could be reduced by the presence of other drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with nitromethane to form 2-methyl-β-nitrostyrene, which is then reduced to 3-amino-1-(2-methylphenyl)propan-1-ol using a suitable reducing agent such as lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of 3-Amino-1-(2-methylphenyl)propan-1-ol may involve the catalytic hydrogenation of 2-methyl-β-nitrostyrene in the presence of a palladium catalyst. This method offers a scalable and efficient route to the desired product .
化学反応の分析
Types of Reactions
3-Amino-1-(2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-methylphenyl)propan-1-one.
Reduction: Formation of 3-amino-1-(2-methylphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
類似化合物との比較
Similar Compounds
3-(Methylamino)-1-phenylpropan-1-ol: Similar structure but with a methylamino group instead of an amino group.
3-Amino-1-phenylpropan-1-ol: Lacks the methyl substitution on the phenyl ring.
3-Amino-2,2-dimethyl-1-propanol: Contains an additional methyl group on the carbon chain.
Uniqueness
3-Amino-1-(2-methylphenyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a propanol backbone, along with a methyl-substituted phenyl ring. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
3-amino-1-(2-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5,10,12H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRHXYMAMXSHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)
![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)


